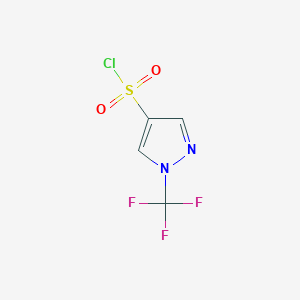

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

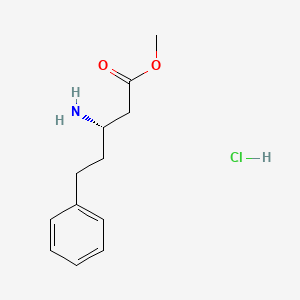

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years . Various methods exist to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied .Chemical Reactions Analysis

Trifluoromethylation reactions have seen significant advancements, particularly in the incorporation of a trifluoromethyl group into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Scientific Research Applications

Catalysis and Organic Synthesis

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has applications in catalysis and organic synthesis. For instance, a novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized, demonstrating its use as an efficient, homogeneous, and reusable catalyst in the synthesis of various organic compounds via tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).

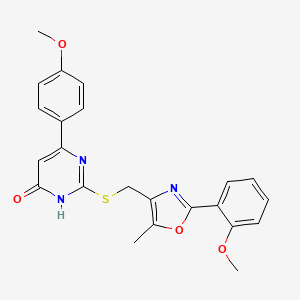

Synthesis of Heterocyclic Compounds

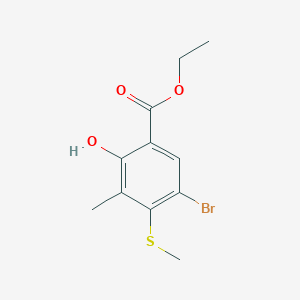

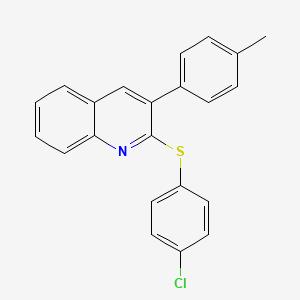

The chemical is utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study showcases the development of a 3-step parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonylamides, underlining the versatility of this reagent (Tucker et al., 2015).

Pesticide Research

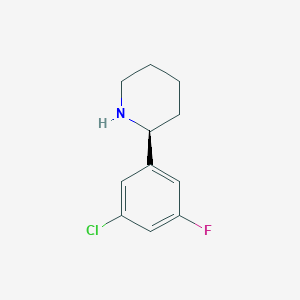

In the realm of pesticide research, 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride derivatives have been investigated for their insecticidal properties. Studies have focused on their action at the GABA-gated chloride channel, which is a target for certain insecticides (Cole et al., 1993).

Pharmaceutical Research

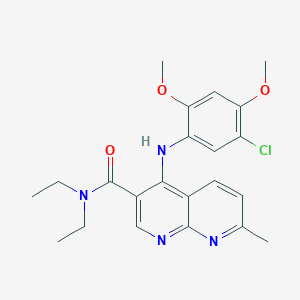

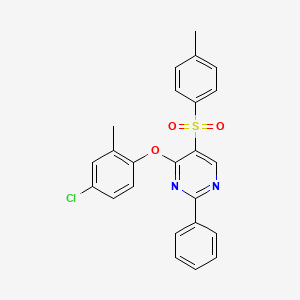

This compound is also important in pharmaceutical research, especially in the development of cyclooxygenase-2 inhibitors. A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including those with the 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl moiety, were prepared and evaluated for their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Novel Synthesis Methods

Research has been conducted on the synthesis of diverse pyrazole-4-sulfonyl chlorides starting from various aldehydes. This involves a convenient 2-step method that enables the effective multi-gram synthesis of various pyrazole-containing sulfonyl chlorides (Sokolyuk et al., 2015).

Safety And Hazards

Future Directions

Trifluoromethyl-containing compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name |

1-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUPDUAJHYRGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)